molecular formula C25H29BrN8O2 B13397623 Linagliptin impurity S CAS No. 1638744-06-5

Linagliptin impurity S

カタログ番号: B13397623
CAS番号: 1638744-06-5
分子量: 553.5 g/mol
InChIキー: KOVUTSTYXMWMHQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Linagliptin impurity S is a process-related impurity found in the synthesis of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. The presence of impurities in pharmaceutical compounds can significantly impact the quality and safety of the drug product. Therefore, understanding and controlling these impurities is crucial for ensuring the efficacy and safety of the medication .

準備方法

The preparation of Linagliptin impurity S involves several synthetic routes and reaction conditions. During the industrial manufacturing process of Linagliptin, various intermediates are formed, which can lead to the generation of impurities. The synthesis of Linagliptin involves the cyclization of 1-(2-aminophenyl)ethanone with 2-chloroacetonitrile in the presence of hydrogen chloride to form 2-(chloromethyl)-4-methylquinazoline. This intermediate is then condensed with 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione in the presence of sodium carbonate as a basic reagent .

化学反応の分析

Linagliptin impurity S undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen chloride, sodium carbonate, and various solvents. The major products formed from these reactions are intermediates that can further react to form the final impurity .

科学的研究の応用

Linagliptin impurity S is primarily studied in the context of pharmaceutical research to ensure the purity and safety of Linagliptin. It is used in product development, quality control, method validation, and stability studies. The identification and characterization of this impurity are essential for validating analytical methods and ensuring that the impurity levels are within acceptable limits .

類似化合物との比較

Linagliptin impurity S can be compared with other process-related impurities found in the synthesis of Linagliptin, such as Linagliptin diene and Linagliptin-related compound C. These impurities differ in their chemical structures and the conditions under which they are formed. The uniqueness of this compound lies in its specific formation pathway and the need for stringent control during the manufacturing process to ensure the safety and efficacy of the final drug product .

特性

CAS番号

1638744-06-5

分子式

C25H29BrN8O2

分子量

553.5 g/mol

IUPAC名

8-(3-aminopiperidin-1-yl)-7-(3-bromobut-2-enyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione

InChI

InChI=1S/C25H29BrN8O2/c1-15(26)10-12-33-21-22(30-24(33)32-11-6-7-17(27)13-32)31(3)25(36)34(23(21)35)14-20-28-16(2)18-8-4-5-9-19(18)29-20/h4-5,8-10,17H,6-7,11-14,27H2,1-3H3

InChIキー

KOVUTSTYXMWMHQ-UHFFFAOYSA-N

正規SMILES

CC1=NC(=NC2=CC=CC=C12)CN3C(=O)C4=C(N=C(N4CC=C(C)Br)N5CCCC(C5)N)N(C3=O)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。